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Compound of Interest

Compound Name: Biotin-PEG3-Bromide

Cat. No.: B12932867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Biotin-PEG3-Bromide is a heterobifunctional linker that plays a crucial role in the development

of targeted drug delivery systems. It incorporates a biotin moiety for selective targeting of cells

that overexpress biotin receptors, a triethylene glycol (PEG3) spacer to enhance solubility and

reduce steric hindrance, and a reactive bromide group for conjugation to therapeutic payloads.

[1][2] This combination of features makes it a valuable tool in the construction of antibody-drug

conjugates (ADCs), PROTACs, and targeted nanoparticles.[2] The bromide group can be

readily displaced by nucleophiles such as amines and thiols, allowing for the covalent

attachment of a wide range of molecules.[1][2]

The targeting strategy relies on the high affinity of biotin for its receptors, which are often

overexpressed on the surface of various cancer cells, including those of the breast, lung, colon,

and ovaries.[3][4] This overexpression provides a mechanism for the selective delivery of

cytotoxic agents to tumor tissues, thereby enhancing therapeutic efficacy while minimizing off-

target toxicity.[3][4]
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Property Value Reference

Chemical Formula C18H32BrN3O5S [2]

Molecular Weight 482.4 g/mol [2]

Appearance White to off-white solid

Purity Typically >95% [2]

Solubility
Soluble in DMSO, DMF, and

alcohols

Storage Conditions
Store at -20°C for long-term

stability.
[1][2]

Handling Precautions: Biotin-PEG3-Bromide should be handled in a well-ventilated area, and

personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid

inhalation of dust and contact with skin and eyes.

Applications in Targeted Drug Delivery
Biotin-PEG3-Bromide serves as a critical linker in various targeted therapeutic strategies:

Antibody-Drug Conjugates (ADCs): By conjugating a potent cytotoxic drug to an antibody via

the Biotin-PEG3-Bromide linker, the resulting ADC can selectively deliver the payload to

cancer cells expressing the target antigen. The biotin moiety can further enhance cellular

uptake through biotin receptor-mediated endocytosis.

Targeted Nanoparticles: Nanoparticles, such as liposomes or polymeric nanoparticles, can

be functionalized with Biotin-PEG3-Bromide to facilitate active targeting to tumor sites. This

approach improves the accumulation of the therapeutic-loaded nanoparticles in the tumor

microenvironment.[5]

PROTACs (Proteolysis Targeting Chimeras): In the context of PROTACs, this linker can be

used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the

biotin providing an additional targeting or purification handle.
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Prodrug Development: Biotin-PEG3-Bromide can be used to synthesize targeted prodrugs

that release the active therapeutic agent upon internalization into the target cells.[6][7]

Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing biotinylated drug

delivery systems.

Table 1: Biotin Receptor Expression in Cancer Cell Lines

Cell Line Cancer Type
Biotin Receptor
Expression Level

Reference

MCF-7 Breast Cancer High [3][8]

MDA-MB-231 Breast Cancer High [3]

MDA-MB-157 Breast Cancer Low [3]

HeLa Cervical Cancer High [9]

KB Oral Cancer High [9]

A549 Lung Cancer High [3]

HT29 Colon Cancer High [7]

Du145 Prostate Cancer High [7]

Table 2: In Vitro Efficacy of Biotin-Targeted vs. Non-Targeted Nanoparticles
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Cell Line Drug
Delivery
System

IC50
(Targeted
)

IC50
(Non-
Targeted)

Fold
Improve
ment

Referenc
e

HeLa Paclitaxel

PEG/PCL

Nanoparticl

es

~5 µg/mL ~20 µg/mL ~4x [5]

SKBR3
Doxorubici

n
Liposomes ~0.8 µM ~2.5 µM ~3.1x

HT29 Cisplatin

Gold

Nanoparticl

es

~1.5 µM ~5.0 µM ~3.3x

Table 3: Drug Loading and Encapsulation Efficiency of Biotinylated Nanoparticles

Nanoparticle
Type

Drug
Drug Loading
Efficiency (%)

Encapsulation
Efficiency (%)

Reference

PLGA-PEG-

Biotin
SN-38 ~8% ~75% [10]

PEG/PCL-Biotin Paclitaxel ~10% ~85% [5]

Gold

Nanoparticles-

Biotin

Copper Complex Not Reported Not Reported [11]

Polymeric

Micelles
Docetaxel ~15% ~99.6% [12]

Experimental Protocols
Protocol 1: Conjugation of Biotin-PEG3-Bromide to an
Amine-Containing Drug
This protocol describes a general method for the alkylation of a primary or secondary amine on

a therapeutic molecule with Biotin-PEG3-Bromide.
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Materials:

Biotin-PEG3-Bromide

Amine-containing drug

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide

(DMSO))

Inert gas (e.g., Argon or Nitrogen)

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Reaction vessel

Stirring apparatus

Purification system (e.g., HPLC, column chromatography)

Procedure:

Preparation: Ensure all glassware is dry and the reaction is performed under an inert

atmosphere to prevent side reactions with moisture.

Dissolution: Dissolve the amine-containing drug in the anhydrous solvent in the reaction

vessel.

Base Addition: Add 2-3 molar equivalents of the base (e.g., DIPEA) to the solution to

deprotonate the amine, making it more nucleophilic. Stir for 10-15 minutes at room

temperature.

Linker Addition: Dissolve Biotin-PEG3-Bromide (1.0-1.2 molar equivalents) in a small

amount of the anhydrous solvent and add it dropwise to the reaction mixture.

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, or gently heat

to 40-50°C to expedite the reaction if the reactants are stable at elevated temperatures.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Quenching: Once the reaction is complete, quench any unreacted Biotin-PEG3-Bromide by

adding a small amount of an amine-containing quenching agent (e.g., Tris buffer).

Purification: Remove the solvent under reduced pressure. Purify the resulting biotinylated

drug conjugate using an appropriate chromatographic method, such as reverse-phase HPLC

or silica gel chromatography, to remove excess reagents and byproducts.

Characterization: Confirm the identity and purity of the final product using techniques like

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to evaluate the cellular uptake of a biotinylated drug conjugate

in cancer cells overexpressing biotin receptors.

Materials:

Biotinylated drug conjugate (and a non-biotinylated control)

Cancer cell line with high biotin receptor expression (e.g., MCF-7)

Normal cell line with low biotin receptor expression (e.g., HEK293T)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

Cell lysis buffer

Fluorescently labeled streptavidin (if the conjugate is not inherently fluorescent)

Flow cytometer or fluorescence microscope

96-well plates

Procedure:

Cell Seeding: Seed the cancer and normal cells in 96-well plates at a suitable density and

allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
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Treatment: Prepare serial dilutions of the biotinylated drug conjugate and the non-

biotinylated control in cell culture medium. Remove the old medium from the cells and add

the drug-containing medium.

Incubation: Incubate the cells with the drug conjugates for a predetermined time (e.g., 1, 4,

or 24 hours).

Washing: After incubation, remove the drug-containing medium and wash the cells three

times with ice-cold PBS to remove any unbound conjugate.

Staining (if applicable): If the conjugate is not fluorescent, incubate the cells with a solution of

fluorescently labeled streptavidin in PBS for 30-60 minutes at 4°C to label the internalized

biotinylated conjugate. Wash the cells again with PBS.

Analysis:

Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution,

resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

Fluorescence Microscopy: Fix the cells with a suitable fixative (e.g., 4%

paraformaldehyde), and visualize the cellular uptake of the fluorescent conjugate using a

fluorescence microscope.

Data Quantification: Quantify the mean fluorescence intensity from the flow cytometry data

or the fluorescence signal from the microscopy images to compare the uptake of the

biotinylated conjugate in cancer versus normal cells, and against the non-biotinylated

control.

Visualizations
Biotin Receptor-Mediated Endocytosis Signaling
Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12932867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

Biotin-PEG3-Drug
Conjugate

Biotin Receptor
(e.g., SMVT)

Binding

Clathrin

Recruitment

Early Endosome

Internalization
(Clathrin-Coated Pit)

Lysosome

Trafficking

Drug Release

Acidic pH/
Enzymatic Cleavage

Intracellular Target
(e.g., DNA, Tubulin)

Therapeutic Action

Click to download full resolution via product page

Caption: Biotin receptor-mediated endocytosis pathway.
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Experimental Workflow for Developing a Biotin-Targeted
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Caption: Workflow for targeted nanoparticle development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/figure/Synthesis-scheme-of-PLGA-PEG-biotin-The-process-consists-of-activation-of-carboxylate_fig1_301793095
https://pubs.acs.org/doi/abs/10.1021/acs.bioconjchem.6b00537
https://pmc.ncbi.nlm.nih.gov/articles/PMC8001342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8001342/
https://www.benchchem.com/product/b12932867#biotin-peg3-bromide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b12932867#biotin-peg3-bromide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b12932867#biotin-peg3-bromide-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b12932867#biotin-peg3-bromide-in-targeted-drug-delivery-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12932867?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12932867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

